Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate
Overview
Description
Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine bases are one of the main components of nucleic acids, making this compound significant in various biochemical and pharmaceutical applications. This compound is characterized by its pyrimidine ring structure, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate can be synthesized through the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate. The reaction is typically carried out in ethanol in the presence of sodium ethoxide, or in DMF (dimethylformamide) with triethylamine or sodium carbonate as bases. Another method involves using aqueous sodium hydroxide as the base. The reaction conditions generally involve room temperature or mild heating to achieve good yields .
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactors with controlled temperature and pressure conditions to optimize yield and purity. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with aliphatic amines to form corresponding acetamides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Hydrazine Hydrate: Used in substitution reactions to form hydrazinyl derivatives.
Aniline: Used to form anilino derivatives.
Ethanol: Common solvent for these reactions, often used in boiling conditions.
Major Products
- 2-Hydrazinyl-6-methylpyrimidin-4(3H)-one
- 2-Anilino-6-methylpyrimidin-4(3H)-one
Scientific Research Applications
Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate has several applications in scientific research:
- Chemistry : Used as an intermediate in the synthesis of various pyrimidine derivatives.
- Biology : Studied for its role in nucleic acid analogs and potential therapeutic agents.
- Medicine : Investigated for its anticancer, antitubercular, and anti-HIV activities .
- Industry : Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate involves its interaction with biological targets such as enzymes and nucleic acids. The pyrimidine ring structure allows it to mimic natural nucleotides, potentially inhibiting or modifying the activity of enzymes involved in DNA and RNA synthesis. This can lead to its use as an antiviral or anticancer agent by disrupting the replication of viral or cancerous cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate
- 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid
- 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate
Uniqueness
Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate is unique due to its specific ester functional group, which can influence its reactivity and solubility compared to similar compounds. This uniqueness makes it a valuable intermediate in the synthesis of more complex molecules and potential therapeutic agents .
Properties
IUPAC Name |
methyl 2-(6-oxo-1H-pyrimidin-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-7(11)3-5-2-6(10)9-4-8-5/h2,4H,3H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTHLWLYSNATDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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